Structural Uniqueness within the Pyrrolidinyl-Urea ROMK Inhibitor Chemotype Supports Distinct SAR Probe Value
A comprehensive review of patents covering ROMK inhibitors, including US 9,206,198 and the Pfizer/Merck ROMK chemotype classifications , reveals that the simultaneous presence of a 4-ethoxyphenyl group on one urea nitrogen and a thiophen-3-ylmethyl substituent on the pyrrolidine nitrogen constitutes a unique structural combination not explicitly exemplified in the major ROMK inhibitor patent families. The closest exemplified analogs in US 9,206,198 utilize 4-methoxyphenyl or 4-fluorophenyl groups paired with pyridinylmethyl or benzyl substituents, with measured IC₅₀ values for these analogs ranging from 2.8 nM to 226 nM across rat Kir1.1 and human ROMK electrophysiology assays . The 4-ethoxy → 4-methoxy substitution has been independently characterized as producing a 2- to 7-fold modulation in ROMK potency (rat Kir1.1 whole-cell patch clamp) , establishing that the ethoxy group in CAS 2097866-40-3 represents a non-trivial structural differentiator within this chemotype.
| Evidence Dimension | Impact of 4-alkoxy substitution on ROMK potency within pyrrolidinyl-urea chemotype |
|---|---|
| Target Compound Data | 4-Ethoxy substitution present; direct ROMK IC₅₀ not reported for this specific compound |
| Comparator Or Baseline | 4-Methoxy analog (exemplified in US 9,206,198): ROMK IC₅₀ 2.8 nM (rat Kir1.1); 4-fluoro analog: IC₅₀ 10 nM (human ROMK) |
| Quantified Difference | Literature SAR shows 4-ethoxy → 4-methoxy substitution produces 2- to 7-fold potency shift; direction (gain or loss) is target- and context-dependent |
| Conditions | Rat Kir1.1 expressed in HEK293 cells, whole-cell electrophysiology; human ROMK in CHO cells, whole-cell voltage clamp |
Why This Matters
For buyers seeking a structurally distinct SAR probe, the unique 4-ethoxyphenyl/thiophen-3-ylmethyl combination offers a chemical space not covered by the extensively characterized 4-methoxy or 4-fluoro ROMK inhibitor series, potentially enabling investigation of stereoelectronic effects on ROMK potency and selectivity that cannot be addressed by purchasing the more common analogs.
- [1] Ding, F., et al. Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,206,198, 2015. BindingDB BDBM194954, BDBM195014, BDBM195030 entries. View Source
- [2] Sammons, M.F., et al. Discovery and Optimization of Potent, Selective ROMK Inhibitors. ACS Med. Chem. Lett. 2018, 9(2), 125-130. View Source
